Cas no 41629-36-1 (N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide)

N-(1,2,3,4-Tetrahydroisoquinolin-5-yl)acetamide is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with an acetamide group at the 5-position. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting neurological and cardiovascular pathways. The compound's rigid heterocyclic scaffold enhances binding affinity and selectivity in receptor interactions. Its acetamide moiety offers versatility for further derivatization, enabling modifications to optimize pharmacokinetic properties. High-purity grades ensure reproducibility in research applications. Suitable for use in medicinal chemistry and drug discovery, this compound demonstrates stability under standard laboratory conditions, facilitating handling and storage.
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide structure
41629-36-1 structure
Product Name:N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
CAS No:41629-36-1
MF:C11H14N2O
MW:190.241662502289
CID:2116788
PubChem ID:21894661
Update Time:2025-06-23

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,2,3,4-tetrahydro-5-isoquinolinyl)Acetamide
    • N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
    • 41629-36-1
    • EN300-50957
    • Z449364890
    • AKOS006031625
    • SCHEMBL1011302
    • BSMZGRFWKJDIHC-UHFFFAOYSA-N
    • RBA62936
    • DA-42476
    • N-(1,2,3,4-Tetrahydro-isoquinolin-5-yl)-acetamide
    • G40408
    • 882-030-1
    • Inchi: 1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14)
    • InChI Key: BSMZGRFWKJDIHC-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1=CC=CC2CNCCC=21

Computed Properties

  • Exact Mass: 190.110613074Da
  • Monoisotopic Mass: 190.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 41.1Ų

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide Pricemore >>

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Additional information on N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

Professional Introduction to N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide (CAS No. 41629-36-1)

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide, a compound with the chemical identifier CAS No. 41629-36-1, is a molecule of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of tetrahydroisoquinoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry.

The structural framework of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide consists of a tetrahydroisoquinoline core appended with an acetamide functional group. The tetrahydroisoquinoline scaffold is a prominent motif in natural products and pharmacologically active molecules, known for its involvement in various biological processes. The presence of the acetamide group introduces a polar moiety, enhancing the compound's solubility and interaction with biological targets.

In recent years, there has been a surge in research focusing on tetrahydroisoquinoline derivatives due to their potential as scaffolds for drug discovery. These compounds have shown promise in modulating various neurotransmitter systems, making them candidates for treating neurological disorders such as Parkinson's disease and depression. The specific substitution pattern in N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide may confer unique pharmacological properties that differentiate it from other derivatives in the same class.

One of the most compelling aspects of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is its potential role as a tool compound in biochemical research. The molecule's ability to interact with specific enzymes and receptors has made it valuable for studying the mechanisms underlying various diseases. For instance, studies have indicated that tetrahydroisoquinoline derivatives can modulate the activity of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like dopamine and serotonin.

The synthesis of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrahydroisoquinoline core typically involves cyclization reactions followed by functional group transformations to introduce the acetamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.

Recent advancements in computational chemistry have further enhanced the understanding of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide's behavior. Molecular modeling studies have provided insights into its binding interactions with biological targets at an atomic level. These studies not only aid in rational drug design but also help predict potential side effects and optimize therapeutic efficacy.

The pharmacological profile of N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide has been extensively explored in preclinical studies. Research has demonstrated its ability to inhibit certain kinases and ion channels, suggesting its potential as an anti-cancer agent. Additionally, its interaction with sigma receptors has been investigated for possible applications in treating neurological disorders.

From a medicinal chemistry perspective, N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide serves as a valuable building block for designing novel therapeutic agents. Its structural features can be modified to enhance potency and selectivity against specific disease targets. This flexibility makes it an attractive candidate for further development by pharmaceutical companies aiming to discover new drugs.

The growing interest in tetrahydroisoquinoline derivatives has also spurred innovation in synthetic methodologies. Researchers are continuously exploring new ways to streamline the synthesis of these compounds while maintaining high chemical yields. Such advancements are crucial for making these molecules more accessible for academic and industrial research purposes.

In conclusion, N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a promising candidate for drug development. As research continues to uncover new applications for this compound and its derivatives, its importance in medicinal chemistry is likely to grow even further.

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